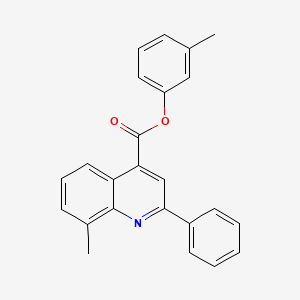![molecular formula C25H31N5O4S2 B12039894 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12039894.png)
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación del núcleo de pirido[1,2-A]pirimidin-4-ona, seguido de la introducción de los grupos morfolinil y tiazolidinilideno. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para volúmenes más grandes y la garantía del cumplimiento de las normas de seguridad y ambientales. Los reactores de flujo continuo y los sistemas de síntesis automatizados pueden emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio, hidruro de aluminio y litio) y diversos nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción podría producir aminas o alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dando lugar a diversos derivados con propiedades potencialmente únicas.
Aplicaciones Científicas De Investigación
Química
En química, 9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto puede investigarse por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos. Los estudios pueden centrarse en su afinidad de unión, especificidad y potencial como compuesto líder para el desarrollo de fármacos.
Medicina
En medicina, 9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona puede explorarse por su potencial terapéutico. Sus interacciones con objetivos moleculares específicos podrían conducir al desarrollo de nuevos tratamientos para diversas enfermedades, incluido el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales, catalizadores u otros productos que se beneficien de sus propiedades químicas únicas
Mecanismo De Acción
El mecanismo de acción de 9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona implica su interacción con objetivos moleculares específicos dentro de las células. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan funciones clave en los procesos celulares. La estructura del compuesto le permite unirse a estos objetivos con alta afinidad, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la expresión génica y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 7-Metil-2-{[3-(4-morfolinil)propil]amino}-3-((E)-{[(E)-3-(4-morfolinil)propil]imino}metil)-4H-pirido[1,2-A]pirimidin-4-ona
- 2-Metil-2-propanil 4-({[3-(4-morfolinil)propil]carbamotioil}amino)-1-piperidinocarboxilato
- 1-Propanona, 2-metil-1-[4-(metiltio)fenil]-2-(4-morfolinil)-
Singularidad
Lo que diferencia a 9-Metil-2-{[3-(4-morfolinil)propil]amino}-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-4H-pirido[1,2-A]pirimidin-4-ona de compuestos similares es su combinación única de grupos funcionales y características estructurales. Esta singularidad le permite participar en una gama más amplia de reacciones químicas e interactuar con una variedad diversa de objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H31N5O4S2 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N5O4S2/c1-17-5-2-9-29-22(17)27-21(26-7-4-8-28-10-13-33-14-11-28)19(23(29)31)15-20-24(32)30(25(35)36-20)16-18-6-3-12-34-18/h2,5,9,15,18,26H,3-4,6-8,10-14,16H2,1H3/b20-15- |
Clave InChI |
UHMBNESBNUXARF-HKWRFOASSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5 |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)
![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)

![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)

